Daidzoside;NPI-031D;Daidzein 7-O-glucoside
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Overview
Description
It is a naturally occurring compound with significant biological activities, including antioxidant, anticancer, and anti-atherosclerotic properties . Daidzoside is a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH-2), which plays a crucial role in the metabolism of alcohol and other aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daidzoside can be synthesized through various chemical routes. One common method involves the glycosylation of daidzein with glucose. The reaction typically requires a glycosyl donor, such as glucose or a glucose derivative, and a glycosyl acceptor, which is daidzein. The reaction is catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the formation of the desired glycoside .
Industrial Production Methods
Industrial production of daidzoside often involves the extraction and purification of the compound from natural sources, such as soybeans. The process includes several steps:
Extraction: Soybeans are processed to extract the isoflavones.
Purification: The extract is purified using techniques like chromatography to isolate daidzoside.
Crystallization: The purified compound is crystallized to obtain high-purity daidzoside.
Chemical Reactions Analysis
Types of Reactions
Daidzoside undergoes various chemical reactions, including:
Oxidation: Daidzoside can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Daidzoside can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of daidzoside can yield various oxidized derivatives, while reduction can produce reduced glycosides .
Scientific Research Applications
Daidzoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosides.
Biology: Daidzoside is studied for its role in cellular processes and its effects on enzyme activity, particularly ALDH-2.
Medicine: The compound is investigated for its potential therapeutic effects, including its antioxidant, anticancer, and anti-atherosclerotic properties.
Industry: Daidzoside is used in the development of functional foods and nutraceuticals due to its health benefits
Mechanism of Action
Daidzoside exerts its effects primarily through the inhibition of mitochondrial aldehyde dehydrogenase 2 (ALDH-2). By inhibiting this enzyme, daidzoside reduces the metabolism of aldehydes, leading to various physiological effects. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Genistein 7-O-glucoside: Another isoflavone glycoside with similar antioxidant and anticancer properties.
Daidzein: The aglycone form of daidzoside, which also exhibits biological activities but lacks the glycosyl group.
Glycitein 7-O-glucoside: A related compound with similar health benefits
Uniqueness
Daidzoside is unique due to its potent and selective inhibition of ALDH-2, which distinguishes it from other isoflavone glycosides. This specific inhibition makes daidzoside particularly valuable in research related to alcohol metabolism and aldehyde detoxification .
Properties
Molecular Formula |
C21H26O9 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-4,9,12-13,15-16,18-23,25-27H,5-8H2/t12?,13?,15?,16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
XUPUDCSHPCIQGX-KICSNGMASA-N |
Isomeric SMILES |
C1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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